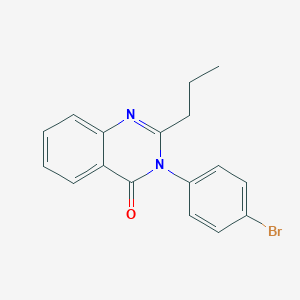
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- has been shown to exhibit various biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against several viruses, including HIV and hepatitis B.
Advantages and Limitations for Lab Experiments
One advantage of using 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- in lab experiments is its ability to exhibit multiple biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research settings. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-. One potential direction is the development of new drugs and therapies based on this compound. Additionally, further investigation into the mechanisms of action of this compound may help to identify new targets for drug development. Finally, more research is needed to fully understand the potential toxic effects of this compound and to develop methods for mitigating these effects.
Synthesis Methods
The synthesis of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- can be achieved through a multi-step reaction process. The first step involves the reaction of 4-bromoaniline with propyl bromide to form 4-bromo-N-propylaniline. This intermediate product is then reacted with 2-amino benzoic acid to form the final product, 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl-.
Scientific Research Applications
The potential applications of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-propyl- in scientific research are vast and varied. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
101440-64-6 |
|---|---|
Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H15BrN2O/c1-2-5-16-19-15-7-4-3-6-14(15)17(21)20(16)13-10-8-12(18)9-11-13/h3-4,6-11H,2,5H2,1H3 |
InChI Key |
VEBPVOBCUPTFLJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




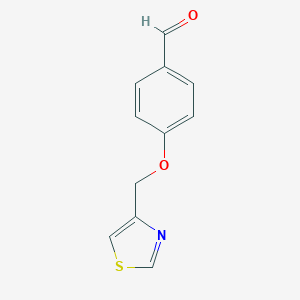

![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
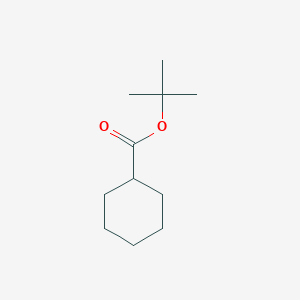
![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
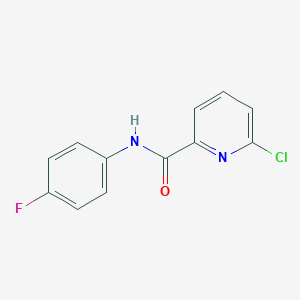

![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
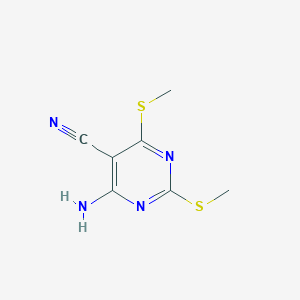
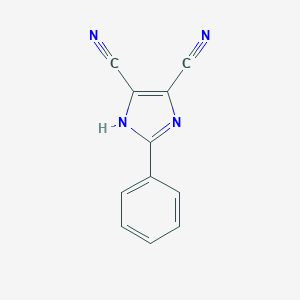

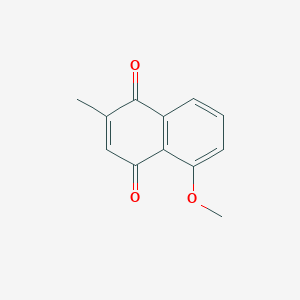
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)